molecular formula C7H5BrClNO2 B6204596 2-amino-3-bromo-6-chlorobenzoic acid CAS No. 1513235-14-7

2-amino-3-bromo-6-chlorobenzoic acid

Cat. No.: B6204596
CAS No.: 1513235-14-7
M. Wt: 250.5
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Description

Significance of Halogenated Anthranilic Acid Derivatives in Modern Organic Synthesis

Halogenated anthranilic acid derivatives, a subset of polyfunctionalized aromatic carboxylic acids, are of paramount importance in contemporary organic synthesis. Anthranilic acid and its analogs serve as key precursors for the creation of numerous organic compounds with significant industrial and pharmaceutical applications. ekb.eg The introduction of halogen atoms onto the anthranilic acid scaffold provides a powerful tool for chemists, as it allows for a wide range of subsequent chemical transformations.

These halogenated derivatives are particularly valued for their role in the synthesis of heterocyclic compounds, such as quinazolinones, and as intermediates in the production of pharmaceuticals and agrochemicals. chemimpex.com For instance, derivatives of anthranilic acid are foundational to the synthesis of various drugs, including anti-inflammatory agents (fenamates), diuretics, and anticoagulants. ekb.egnih.gov Furthermore, halogenated anthranilic acids have been investigated for their potential as androgen receptor antagonists for applications in prostate cancer therapy, highlighting their relevance in medicinal chemistry. nih.gov The strategic placement of halogens can influence the biological activity of the final products, a critical aspect in drug discovery and development. nih.gov

The reactivity of the halogen substituents, often facilitated by transition metal catalysis (e.g., copper or palladium), enables the construction of complex molecular architectures through cross-coupling reactions. nih.govacs.org This versatility underscores the significance of halogenated anthranilic acids as indispensable building blocks in the synthetic chemist's toolkit.

Overview of Key Research Avenues for 2-Amino-3-bromo-6-chlorobenzoic Acid

Research concerning this compound and structurally similar compounds primarily focuses on its utility as a synthetic intermediate. The presence of multiple reactive sites—the amino group, the carboxylic acid, and the two distinct halogen atoms—allows for a variety of chemical modifications.

Key research avenues include:

Synthesis of Heterocyclic Compounds: A primary application of this and related compounds is in the synthesis of various heterocyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions to form fused ring systems.

Cross-Coupling Reactions: The bromo and chloro substituents serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings. acs.org These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl compounds and other derivatives. nih.gov

Development of Biologically Active Molecules: Due to the prevalence of the anthranilic acid scaffold in pharmaceuticals, research is ongoing to explore the potential of its halogenated derivatives in medicinal chemistry. ekb.egnih.govmdpi.com Studies on similar compounds have indicated potential antimicrobial and anticancer activities. mdpi.com

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound. The primary objective is to detail its chemical properties, synthesis, and key reactions based on available scientific literature. The scope is strictly limited to the chemical aspects of the molecule, with an emphasis on its role in organic synthesis.

The subsequent sections will not delve into dosage, administration, or detailed safety profiles, as the focus remains squarely on the fundamental chemistry of the compound. The information presented is intended for a scientific audience interested in the synthetic utility of polyfunctionalized aromatic compounds.

Properties

CAS No.

1513235-14-7

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.5

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 Bromo 6 Chlorobenzoic Acid

Retrosynthetic Analysis and Strategic Planning for Diverse Substitution Patterns

A successful synthesis of 2-amino-3-bromo-6-chlorobenzoic acid hinges on a well-devised retrosynthetic plan. This involves identifying key bond disconnections and considering the influence of existing substituents on the introduction of new functional groups.

The primary retrosynthetic disconnections for this compound involve the carbon-halogen and carbon-nitrogen bonds. A logical approach is to disconnect the bromo and chloro substituents, as well as the amino group, from the benzoic acid core. This leads to several potential starting materials, including various isomers of aminobenzoic acid, chlorobenzoic acid, or bromobenzoic acid.

Another key disconnection is the C–N bond of the amino group, suggesting a late-stage amination of a suitable dihalogenated benzoic acid precursor. nih.govnih.gov This strategy can be advantageous as it avoids potential complications with the amino group during halogenation reactions. The carboxyl group itself can be disconnected, pointing towards the oxidation of a corresponding toluene (B28343) derivative or the hydrolysis of a nitrile.

The amino group is a strong ortho-, para-directing group, which significantly influences the regioselectivity of electrophilic aromatic substitution reactions like halogenation. In the context of synthesizing this compound, the existing amino group would direct incoming electrophiles to the positions ortho and para to it.

To achieve the desired 3-bromo-6-chloro substitution pattern, the directing effects of both the amino and the existing halogen substituent must be carefully managed. For instance, starting with 2-amino-6-chlorobenzoic acid, the amino group would activate the ring towards further substitution, while the chloro group is a deactivating ortho-, para-director.

In many synthetic sequences, it is necessary to protect the amino group to prevent unwanted side reactions and to modulate its directing ability. Common protecting groups for anilines include acetyl or Boc groups. These groups can be readily introduced and later removed under specific conditions, allowing for more controlled transformations on the aromatic ring.

Classical and Contemporary Approaches to the Synthesis of this compound

The synthesis of this target molecule can be approached through various classical and modern synthetic methods, primarily revolving around regioselective halogenation strategies.

The key to synthesizing this compound lies in the controlled, regioselective introduction of the bromine and chlorine atoms onto the anthranilic acid framework.

One viable route begins with a chlorinated anthranilic acid precursor, such as 2-amino-6-chlorobenzoic acid. chemicalbook.com The challenge lies in selectively introducing a bromine atom at the 3-position. The strong activating and ortho-directing effect of the amino group would favor substitution at the 3- and 5-positions.

To achieve regioselectivity, various brominating agents and reaction conditions can be employed. N-Bromosuccinimide (NBS) is a common and milder alternative to elemental bromine for the bromination of activated aromatic rings. organic-chemistry.org The choice of solvent can also play a crucial role in directing the substitution. For instance, the use of polar aprotic solvents might favor a specific isomer.

Table 1: Representative Bromination Reactions on Activated Aromatic Systems

Starting MaterialBrominating AgentSolventConditionsProductReference
m-Aminobenzoic acidBromineHydrochloric acid/Water0-5 °C3-Amino-2,4,6-tribromobenzoic acid orgsyn.org
2-ChlorobenzonitrileBromineSulfuric acid0-5 °C5-Bromo-2-chlorobenzonitrile
Electron-rich arenesN-Bromosuccinimide (NBS)Hexafluoroisopropanol (HFIP)Mild conditionsBrominated arenes organic-chemistry.org

This table presents examples of bromination reactions on related aromatic compounds to illustrate common reagents and conditions. Specific conditions for the bromination of 2-amino-6-chlorobenzoic acid to yield the 3-bromo isomer would require experimental optimization.

An alternative strategy involves the chlorination of a brominated anthranilic acid precursor, such as 2-amino-3-bromobenzoic acid. sigmaaldrich.com Similar to the bromination route, the directing effects of the amino and bromo substituents must be considered. The amino group is a strong activator, while the bromo group is a deactivating ortho-, para-director.

N-Chlorosuccinimide (NCS) is a frequently used reagent for the chlorination of aromatic compounds under milder conditions than chlorine gas. google.comgoogle.com The reaction can be carried out in various solvents, including acetonitrile, methylene (B1212753) chloride, or acetic acid. google.com The use of a catalyst, such as benzoyl peroxide, has also been reported to facilitate chlorination reactions. google.com

A patent describes a process for preparing 2-amino-3-bromo-6-chloropyrazine (B112278), which involves a chlorination step using N-chlorosuccinimide in acetonitrile. google.com While the substrate is a pyrazine (B50134) derivative, the conditions provide insight into potential methods for chlorinating similar aromatic systems. Another patent details the chlorination of 2-amino-3-methylbenzoic acid using N-chlorosuccinimide or dichlorohydantoin in the presence of benzoyl peroxide. google.com

Table 2: Examples of Chlorination Reactions on Aromatic Compounds

Starting MaterialChlorinating AgentSolventConditionsProductReference
3-Aminopyrazine-2-carboxylic acid esterN-ChlorosuccinimideAcetonitrile50-82 °C3-Amino-6-chloropyrazine-2-carboxylic acid ester google.com
2-Amino-3-methylbenzoic acidN-ChlorosuccinimideN,N-Dimethylformamide90-110 °C2-Amino-3-methyl-5-chlorobenzoic acid google.com
ArenesN-Chlorosuccinimide (NCS)Hexafluoroisopropanol (HFIP)Mild conditionsChlorinated arenes organic-chemistry.org

This table provides examples of chlorination reactions on related aromatic compounds to illustrate common reagents and conditions. The specific application to 2-amino-3-bromobenzoic acid to achieve 6-chloro substitution would necessitate dedicated experimental work.

Regioselective Halogenation Strategies

Sequential Halogenation and Ortho-Metalation Strategies

The introduction of halogen atoms at specific positions on the aromatic ring is a critical step in the synthesis of this compound. Achieving the desired 2,3,6-substitution pattern often necessitates a multi-step approach involving sequential halogenation and directed ortho-metalation techniques.

One common strategy begins with a pre-existing chlorobenzoic acid derivative. For instance, starting with 2-chlorobenzoic acid, a bromination reaction can be employed. However, direct bromination of 2-chlorobenzoic acid tends to yield a mixture of products, with 5-bromo-2-chlorobenzoic acid often being a significant component. To circumvent this, protecting groups and directed metalation can be utilized to control the position of the incoming bromine atom.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of benzoic acid derivatives. nih.gov While traditional electrophilic bromination of anilines favors ortho- and para-substitution, modern catalytic systems can direct halogenation to the meta-position. nih.gov For benzoic acids, similar strategies can be employed to introduce halogens at positions that are not easily accessible through classical methods. nih.gov

Introduction of the Amino Functionality

The amino group is typically introduced either by the reduction of a nitro group precursor or through nucleophilic amination of a suitably halogenated benzoic acid.

Reduction of Nitro Aromatic Precursors

A widely used method for introducing an amino group onto an aromatic ring is the reduction of a corresponding nitro compound. beilstein-journals.org This approach involves the initial synthesis of a 3-bromo-6-chloro-2-nitrobenzoic acid intermediate. The reduction of the nitro group to an amine can be accomplished using various reducing agents.

Common methods for nitro group reduction include catalytic hydrogenation using catalysts like platinum or palladium on carbon, or chemical reduction with reagents such as tin(II) chloride in hydrochloric acid, or sodium dithionite. google.com A metal-free reduction using trichlorosilane (B8805176) and a tertiary amine has also been reported as a mild and efficient method for converting aromatic nitro compounds to anilines. beilstein-journals.org The choice of reducing agent depends on the presence of other functional groups in the molecule to avoid unwanted side reactions.

Nucleophilic Amination of Halogenated Benzoic Acids

Alternatively, the amino group can be introduced via a nucleophilic aromatic substitution reaction on a dihalogenated benzoic acid precursor, such as 2,3-dichloro-6-bromobenzoic acid or 2,6-dichloro-3-bromobenzoic acid. This typically involves reacting the halogenated benzoic acid with an ammonia (B1221849) source at elevated temperatures and pressures, often in the presence of a copper catalyst. google.comgoogle.com

For example, a process for preparing 2-amino-3-chlorobenzoic acid involves the reaction of 2,3-dichlorobenzoic acid with ammonia in the presence of copper salts. google.com A similar principle can be applied to a bromo- and chloro-substituted benzoic acid. Copper-catalyzed amination reactions are well-established for the synthesis of N-aryl and N-alkyl anthranilic acid derivatives from 2-bromobenzoic acids. nih.gov These reactions can be chemo- and regioselective, eliminating the need for protecting the carboxylic acid group. nih.gov

Carboxylic Acid Functionalization and Hydrolysis Routes

In some synthetic pathways, the carboxylic acid group is introduced at a later stage. This can be achieved through the hydrolysis of a nitrile or an ester group. For instance, a substituted benzonitrile (B105546) can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. mnstate.edu This method is particularly useful when the nitrile group serves as a directing group or is more stable under certain reaction conditions used to introduce the other substituents.

Esterification of the carboxylic acid is another common strategy, often done to protect the acid functionality during subsequent reaction steps or to improve solubility. acs.orggoogle.com The ester can then be hydrolyzed back to the carboxylic acid in the final step. For example, 2-amino-5-bromo-4-chlorobenzoic acid can be esterified by refluxing in methanol (B129727) with thionyl chloride. acs.org

Multi-Step Synthetic Sequences from Readily Available Aromatic Precursors

The synthesis of a complex molecule like this compound often involves a carefully planned multi-step sequence starting from simpler, commercially available aromatic compounds. The order of reactions is crucial to ensure the correct regiochemistry of the final product.

Synthesis via Substituted Benzonitriles and Subsequent Hydrolysis

One effective multi-step synthesis involves the use of a substituted benzonitrile as a key intermediate. The cyano group can be advantageous as it is relatively unreactive under certain conditions and can be readily converted to a carboxylic acid. A plausible synthetic route could start with a halogenated toluene derivative, which is then oxidized to the corresponding benzoic acid. The benzoic acid can be converted to a benzonitrile. google.com

Transformations from Substituted Isatin (B1672199) Derivatives

One notable synthetic route to obtain this compound involves the transformation of substituted isatin (indoline-2,3-dione) derivatives. A key precursor in this pathway is 4-bromo-5-chloroindoline-2,3-dione. chemicalbook.com The synthesis proceeds through a haloform reaction followed by a subsequent rearrangement.

The process typically involves the oxidative cleavage of the α-dicarbonyl group in the isatin ring. This is often achieved using an alkaline solution of a hypohalite, such as sodium hypobromite (B1234621) or sodium hypochlorite. The reaction opens the five-membered ring of the isatin derivative to form an intermediate α-keto acid, which then undergoes decarboxylation and rearrangement to yield the corresponding anthranilic acid derivative.

In the specific case of synthesizing this compound from 4-bromo-5-chloroindoline-2,3-dione, the reaction mechanism facilitates the placement of the amino and carboxyl groups in the desired ortho- and meta-positions relative to the halogen substituents on the benzene (B151609) ring. The starting isatin derivative already contains the required bromine and chlorine atoms at the correct positions on the aromatic ring, which are retained throughout the transformation.

Derivations from m-Toluic Acid and Related Starting Materials

Another synthetic approach starts from more fundamental building blocks like m-toluic acid or its derivatives. A plausible multi-step synthesis can be designed to introduce the necessary amino, bromo, and chloro substituents onto the aromatic ring. A representative pathway may involve the following sequence of reactions:

Nitration: The synthesis can commence with the nitration of m-toluic acid to introduce a nitro group. The conditions for this reaction must be carefully controlled to achieve the desired regioselectivity. A common method involves using a mixture of nitric acid and sulfuric acid. google.com

Reduction: The resulting nitro-substituted toluic acid is then subjected to a reduction reaction to convert the nitro group into an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney nickel in a suitable solvent like ethanol (B145695) or methanol. google.com

Halogenation: The subsequent steps involve the introduction of bromine and chlorine atoms. The order of these halogenation steps is crucial for achieving the correct substitution pattern. For instance, starting with m-aminobenzoic acid, direct bromination can be performed. orgsyn.org The presence of the activating amino group directs the bromine atom to the ortho and para positions. Subsequent chlorination would then be required.

A potential synthetic scheme starting from m-toluic acid is outlined in a patent for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, which involves nitration, hydrogenation, and then chlorination. google.com A similar strategy could be adapted, replacing the final chlorination step with a bromination and a chlorination step in a specific order to yield this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Methodologies such as "One Factor at a Time" (OFAT) and "Design of Experiments" (DoE) are often employed to systematically investigate the effects of various parameters. acs.org Key factors that influence the outcome of the synthesis include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in related amination reactions of bromobenzoic acids, copper-based catalysts have been shown to be effective. nih.gov The screening of different copper sources (e.g., CuI, Cu₂O, Cu powder) and bases (e.g., K₂CO₃, Cs₂CO₃) can lead to significant improvements in yield. nih.gov The choice of solvent is also crucial, with polar solvents like DMSO, DMF, and ethanol often favoring higher yields in similar reactions. researchgate.net

The following interactive table illustrates how different reaction parameters can be varied to optimize the synthesis.

ParameterVariation 1Variation 2Variation 3Observed Effect on Yield/Selectivity
Catalyst Copper(I) OxidePalladium on CarbonNo CatalystCatalyst choice significantly impacts reaction rate and yield.
Solvent EthanolDimethylformamide (DMF)ToluenePolar aprotic solvents may enhance solubility and reaction rates.
Temperature Room Temperature60 °C100 °CHigher temperatures can increase reaction speed but may also lead to side products.
Base Potassium CarbonateSodium EthoxideTriethylamineThe strength and type of base can influence deprotonation steps and overall yield.

By systematically adjusting these parameters, researchers can identify the optimal conditions that provide the highest possible yield of the desired product while minimizing the formation of impurities.

Process Intensification and Scalability Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process intensification and scalability. The goal is to develop a process that is not only high-yielding but also cost-effective, safe, and environmentally sustainable.

Key considerations for industrial production include:

Reaction Efficiency and Waste Reduction: Industrial processes aim for high conversion rates and minimal byproduct formation to reduce waste and simplify purification. For instance, challenges in scaling up the synthesis of similar halogenated compounds include the formation of regioisomers and di-substituted byproducts, which necessitate difficult and costly purification steps like column chromatography. google.com

Process Safety: The handling of hazardous reagents such as strong acids, bromine, and flammable solvents at a large scale requires robust safety protocols and specialized equipment.

Purification Methods: The development of efficient and scalable purification methods, such as crystallization instead of chromatography, is crucial for industrial production. google.com

Process Intensification: Techniques like continuous flow chemistry can offer advantages over traditional batch processing by providing better control over reaction parameters, improving safety, and potentially increasing throughput.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Bromo 6 Chlorobenzoic Acid

Reactivity of the Halogen Substituents

The presence of both bromine and chlorine atoms on the aromatic ring invites investigation into their differential reactivity, particularly in substitution and coupling reactions. The electronic environment created by the electron-donating amino group and the electron-withdrawing carboxylic acid group significantly influences the susceptibility of the C-X bonds to cleavage.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The generally accepted mechanism involves a two-step process: the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the leaving group, which restores the aromaticity of the ring. libretexts.org

For SNAr to proceed at a practical rate, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group, as these help to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In 2-amino-3-bromo-6-chlorobenzoic acid, the amino group is electron-donating, which generally disfavors SNAr by destabilizing the anionic intermediate. However, the carboxylic acid group exerts an electron-withdrawing effect.

A critical factor in the reactivity of dihalogenated substrates is the nature of the leaving group. Generally, the leaving group ability in SNAr reactions follows the trend I > Br > Cl > F. Consequently, the bromine at the C3 position is expected to be more reactive and a better leaving group than the chlorine at the C6 position. This differential reactivity allows for selective substitution of the bromine atom under controlled conditions.

Table 1: General Conditions for Nucleophilic Aromatic Substitution

Reagent Type Example Reagents Solvent General Conditions
Alkoxides Sodium methoxide (B1231860) (NaOMe) Methanol (B129727) (MeOH), Dimethylformamide (DMF) Room temperature to moderate heating
Amines Ammonia (B1221849) (NH₃), Alkylamines Polar aprotic solvents Elevated temperature and pressure

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. libretexts.org The catalytic cycle typically involves a palladium(0) species and proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the context of this compound, the difference in reactivity between the C-Br and C-Cl bonds is pronounced. The C-Br bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond. This selectivity allows for the regioselective coupling at the C3 position, leaving the C6-chloro substituent intact for subsequent transformations. beilstein-journals.org This strategy is valuable for the sequential, controlled polyarylation of aromatic rings. beilstein-journals.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. It can be used to couple aryl halides with primary or secondary amines. Given the higher reactivity of the C-Br bond, selective amination at the C3 position of this compound is feasible, providing access to N-aryl aniline (B41778) derivatives. A related transformation, the Ullmann amination, which typically uses a copper catalyst, can also be employed to form C-N bonds. acs.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Component Examples
Aryl Halide This compound
Boron Reagent Phenylboronic acid, Naphthylboronic acid, Potassium alkenyltrifluoroborates acs.orgnih.gov
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄

| Solvent | Toluene (B28343), Dioxane, Dimethoxyethane (DME), Water/2-Propanol nih.gov |

Transformations Involving the Amino Group

The nucleophilic amino group at the C2 position is a versatile handle for a wide range of chemical modifications, including diazotization, acylation, alkylation, and cyclization reactions.

The reaction of the primary aromatic amino group of this compound with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) yields an aromatic diazonium salt. These intermediates are highly versatile and can undergo a variety of subsequent reactions, often referred to as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of substituents by replacing the diazonium group. scirp.orggoogle.com

Potential transformations include:

Halogenation: Reaction with CuCl, CuBr, or KI to introduce -Cl, -Br, or -I.

Cyanation: Reaction with CuCN to introduce a -CN group. scirp.org

Hydroxylation: Reaction with water at elevated temperatures to introduce a -OH group. This can sometimes be a competing side reaction. scirp.org

Fluorination (Balz-Schiemann reaction): Isolation of the tetrafluoroborate (B81430) diazonium salt (ArN₂⁺BF₄⁻) followed by thermal decomposition to yield the aryl fluoride.

The high reactivity and versatility of the diazonium intermediate make it a powerful tool for synthesizing diverse derivatives from the parent aminobenzoic acid. researchgate.net

The nucleophilic amino group readily reacts with various electrophiles.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) leads to the formation of the corresponding N-acyl derivative (an amide). This transformation is often used to protect the amino group or to introduce new functional moieties.

Alkylation: The amino group can also be alkylated using alkyl halides or other alkylating agents. For example, reaction with an alkyl halide can produce secondary or tertiary amines. The reaction of a related compound, 3-bromo-2-chloro-6-aminobenzoic acid, with a haloacetic acid derivative results in the formation of 3-bromo-6-(carboxymethyl-amino)-2-chloro-benzoic acid, demonstrating N-alkylation. sigmaaldrich.com

The ortho positioning of the amino and carboxylic acid groups in this compound makes it an ideal precursor for cyclocondensation reactions to form various heterocyclic systems. These intramolecular reactions, or intermolecular reactions followed by cyclization, can lead to the formation of fused ring systems of significant interest in medicinal and materials chemistry.

A prominent example is the synthesis of acridone (B373769) derivatives. acs.org A general synthetic strategy involves first converting the carboxylic acid to a more reactive species (e.g., an ester or acyl chloride) and the amino group to an amide via reaction with another aromatic component. Subsequent intramolecular cyclization, often promoted by an acid catalyst like poly(phosphoric acid), can then furnish the tricyclic acridone core. acs.org The halogen substituents on the aminobenzoic acid backbone become incorporated into the final heterocyclic product, where they can be used for further functionalization, such as through Suzuki-Miyaura coupling. acs.org

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives such as esters and amides.

Esterification of this compound can be achieved through several standard methods. Based on procedures for structurally similar compounds, acid-catalyzed esterification in the presence of an alcohol is a viable route. For instance, refluxing in methanol with thionyl chloride has been successfully used for the esterification of 2-amino-5-bromo-4-chlorobenzoic acid, yielding the corresponding methyl ester. acs.orgacs.org Another common method involves the use of a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. patsnap.com

Amidation reactions to form carboxamides from this compound would typically proceed via activation of the carboxylic acid. The use of standard peptide coupling reagents is a common strategy for the amidation of amino acids. nih.gov Alternatively, Lewis acid catalysis has been shown to be effective for the amidation of unprotected amino acids, which could be applicable here. nih.gov

Table 1: Representative Esterification and Amidation Reactions

Reaction Type Reagents and Conditions Expected Product Reference for Analogue
Esterification Methanol, Thionyl Chloride, Reflux Methyl 2-amino-3-bromo-6-chlorobenzoate acs.orgacs.org
Dimethyl Sulfate, Potassium Carbonate, DMF Methyl 2-amino-3-bromo-6-chlorobenzoate patsnap.com
Amidation Amine (R-NH2), Coupling Agent (e.g., EDC, HOBt) 2-amino-3-bromo-N-substituted-6-chlorobenzamide nih.gov
Amine (R-NH2), Lewis Acid Catalyst (e.g., B(OCH2CF3)3) 2-amino-3-bromo-N-substituted-6-chlorobenzamide nih.gov

Specific experimental studies on the decarboxylation of this compound are not readily found in the surveyed literature. Generally, the decarboxylation of aromatic carboxylic acids requires harsh conditions, such as heating at high temperatures in the presence of a catalyst like copper powder in quinoline (B57606). The presence of multiple substituents on the aromatic ring of this compound would likely influence the stability and, consequently, the conditions required for decarboxylation.

Chemoselectivity and Regioselectivity in Complex Reaction Environments

The presence of multiple reactive sites on this compound makes chemoselectivity and regioselectivity key considerations in its synthetic applications. The molecule possesses a carboxylic acid, an amino group, and two different halogen atoms, each with the potential to react under various conditions.

In reactions involving nucleophilic substitution, the relative reactivity of the C-Br and C-Cl bonds is an important factor. In copper-catalyzed amination reactions of 2-bromobenzoic acids, a remarkable chemo- and regioselectivity is observed, where the bromide adjacent to the carboxylic acid moiety is preferentially replaced. nih.gov This suggests that in cross-coupling reactions, the bromo substituent at the 3-position of this compound would likely be more reactive than the chloro substituent at the 6-position.

For electrophilic aromatic substitution reactions, the directing effects of the existing substituents will govern the position of a new substituent. The amino group is a strong activating group and is ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. The carboxylic acid group is a deactivating, meta-directing group. In the analogous 2-amino-6-bromo-3-chlorobenzoic acid, the substitution pattern is reported to enhance electrophilic aromatic substitution reactivity at the 4- and 5-positions. A similar outcome might be anticipated for this compound, with the 4- and 5-positions being the most likely sites for further substitution.

Computational and Experimental Elucidation of Reaction Mechanisms

While specific computational and in-depth experimental mechanistic studies on this compound are not prevalent in the reviewed literature, the mechanisms of its fundamental reactions can be inferred from studies on analogous systems.

The mechanism of amide bond formation is a well-studied area. In biological systems, such as the ribosome, amide bond formation is promoted by the precise positioning of the nucleophilic amine and the electrophilic ester. escholarship.org In chemical synthesis, the amidation of aminobenzoic acid derivatives can be mechanistically complex, with factors such as substrate conformation and the presence of intramolecular hydrogen bonding playing a significant role. nih.govacs.org

Computational methods, such as Density Functional Theory (DFT) calculations, have been employed to study the supramolecular assemblies and noncovalent interactions of similar molecules, such as chlorobenzoic acid and amino-chloropyridine derivatives. mdpi.com Such studies provide insights into the electronic properties and potential interaction sites of the molecules, which are crucial for understanding their reactivity and reaction mechanisms. For instance, calculations can reveal the localization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), indicating the likely sites for nucleophilic and electrophilic attack. Although specific DFT studies on this compound are not available, these methods represent a powerful tool for the future elucidation of its detailed reaction mechanisms.

Advanced Spectroscopic Characterization for Structural Confirmation and Elucidation of 2 Amino 3 Bromo 6 Chlorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-amino-3-bromo-6-chlorobenzoic acid, with its highly substituted aromatic ring, NMR provides critical data on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple in its aromatic region, featuring two distinct signals for the vicinal protons at positions C-4 and C-5. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH), bromine (-Br), and chlorine (-Cl) groups. The amino group tends to shield (shift to lower ppm), while the halogens and the carboxyl group deshield (shift to higher ppm) the aromatic protons.

The proton at C-5 is flanked by the C-6 chloro and C-4 protons, while the C-4 proton is positioned between the C-3 bromo and C-5 protons. Both protons would appear as doublets due to coupling with each other. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, while the amino protons would also likely present as a broad singlet.

The ¹³C NMR spectrum will display seven signals, one for each carbon atom in the molecule, as there are no elements of symmetry. The carboxyl carbon (C-7) will be the most downfield signal. The carbons bonded to electronegative halogens (C-3 and C-6) and the amino group (C-2) will have their chemical shifts significantly influenced. The assignment of the quaternary carbons (C-1, C-2, C-3, and C-6) is heavily dependent on two-dimensional NMR techniques.

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm)Multiplicity
H-47.30 - 7.50Doublet (d)
H-56.80 - 7.00Doublet (d)
-NH₂4.50 - 5.50Broad Singlet (br s)
-COOH> 12.0Broad Singlet (br s)
¹³C NMR Predicted Chemical Shift (δ, ppm)
C-1128.0 - 132.0
C-2145.0 - 150.0
C-3110.0 - 115.0
C-4133.0 - 136.0
C-5118.0 - 122.0
C-6125.0 - 130.0
C-7 (COOH)168.0 - 172.0

Note: Predicted values are based on the analysis of structurally similar compounds and substituent effects. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C signals, especially for highly substituted systems. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the H-4 and H-5 protons, showing a distinct cross-peak that confirms their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. It would definitively link the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the quaternary carbons by showing correlations between protons and carbons over two or three bonds. Expected key correlations include:

H-4 correlating to C-2, C-3, C-5, and C-6.

H-5 correlating to C-1, C-3, C-4, and C-6.

The amino protons may show correlations to C-1, C-2, and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY spectrum could show a cross-peak between the amino protons and the H-5 proton, providing further confirmation of the substituent arrangement.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about its functional groups.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The carboxylic acid O-H stretch is expected to be a very broad band in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching bands. The amino group will show two N-H stretching bands, one symmetric and one asymmetric, typically in the 3300-3500 cm⁻¹ range. The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp band expected around 1680-1710 cm⁻¹. Other key vibrations include the N-H bending, C-N stretching, and aromatic C=C stretching. researchgate.netresearchgate.net The C-Br and C-Cl stretching vibrations are found in the fingerprint region at lower wavenumbers. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. Aromatic ring stretching vibrations are often strong and well-defined in Raman spectra. ias.ac.in The symmetric vibrations of the molecule, as well as the C-Br and C-Cl bonds, are expected to produce distinct Raman signals. researchgate.net This technique is particularly useful for analyzing the low-frequency modes that are characteristic of the heavier halogen atoms.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)FT-IR
N-H Stretch (Amino)3300 - 3500FT-IR
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
C=O Stretch (Carboxylic Acid)1680 - 1710FT-IR, Raman
N-H Bend (Amino)1590 - 1650FT-IR
Aromatic C=C Stretch1450 - 1600FT-IR, Raman
C-N Stretch1250 - 1350FT-IR
C-Cl Stretch600 - 800FT-IR, Raman
C-Br Stretch500 - 600FT-IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful tool for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₇H₅BrClNO₂), HRMS would provide an exact mass measurement that can distinguish it from any other compound with the same nominal mass.

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of bromine and chlorine. chemguide.co.uklibretexts.org

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 natural abundance.

This combination will result in a characteristic cluster of peaks for the molecular ion (M⁺). The spectrum would show an M⁺ peak, an (M+2)⁺ peak of roughly 1.3 times the intensity of M⁺ (due to the combined probabilities of having one ⁸¹Br or one ³⁷Cl), and an (M+4)⁺ peak (from having both ⁸¹Br and ³⁷Cl) with an intensity of about 0.3 times that of M⁺. This unique isotopic signature provides definitive evidence for the presence of one bromine and one chlorine atom in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique utilized to investigate the electronic transitions within a molecule. By measuring the absorption of UV or visible light, this method provides valuable information about the electronic structure and the presence of chromophoric and auxochromic groups. In the context of this compound, the benzoic acid core acts as the primary chromophore, while the amino, bromo, and chloro substituents function as auxochromes, modifying the absorption characteristics of the parent molecule.

The electronic spectrum of an aromatic compound like this compound is dominated by π → π* (pi to pi star) and n → π* (non-bonding to pi star) transitions. The benzene (B151609) ring exhibits characteristic absorption bands, which are significantly influenced by the nature and position of its substituents. The carboxylic acid group (-COOH), the amino group (-NH2), and the halogen atoms (-Br and -Cl) all impact the energy of these transitions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

The amino group is a strong auxochrome with lone pair electrons that can be delocalized into the benzene ring's π-system (a +R or +M effect). This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, typically resulting in a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect).

Conversely, the halogen atoms (bromine and chlorine) exhibit a dual effect. They are inductively electron-withdrawing (-I effect) due to their high electronegativity but are also capable of donating electron density through their lone pairs via resonance (+R or +M effect). In aromatic systems, the inductive effect often predominates, but the resonance effect still plays a role in modulating the electronic transitions.

These examples demonstrate how the combination of substituents dictates the final absorption spectrum. For this compound, the interplay between the strong electron-donating amino group and the electron-withdrawing halogen and carboxyl groups will determine the precise wavelengths of its absorption maxima.

Detailed Research Findings

Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), are instrumental in predicting and interpreting the electronic spectra of complex molecules. icm.edu.pl Such computational methods can calculate the energies of the frontier molecular orbitals (HOMO and LUMO) and simulate the UV-Vis spectrum, providing a detailed assignment of the observed electronic transitions. For substituted aminobenzoic acids, TD-DFT has been successfully used to correlate computed electronic properties with experimental spectra. icm.edu.pl

The UV-Vis spectrum of this compound, when measured in a suitable solvent like ethanol (B145695) or methanol (B129727), would be expected to show characteristic bands associated with the substituted benzene chromophore. Based on data from analogous compounds, one can anticipate strong absorption bands in the UV region.

The following table presents UV-Vis absorption data for structurally similar aminobenzoic acid derivatives, which can serve as a reference for predicting the spectral features of this compound.

CompoundSolventAbsorption Maxima (λmax, nm)Reference
2-Amino-3-chlorobenzoic acidMethanol220, 270, 361 mdpi.com
2-Amino-3,5-dibromobenzoic acidNot SpecifiedCharacterized by UV-Vis nih.gov
2-Amino-3,5-diiodobenzoic acidNot SpecifiedCharacterized by UV-Vis nih.gov

The absorption bands observed for 2-amino-3-chlorobenzoic acid at 220, 270, and 361 nm suggest the presence of multiple electronic transitions. mdpi.com The introduction of a bromine atom at position 3 and a chlorine atom at position 6 in the target compound would further modify these transitions. The cumulative electronic effects of these three substituents would likely result in a complex spectrum with absorption maxima shifted relative to the simpler analogues.

Crystallographic Analysis and Solid State Chemistry of 2 Amino 3 Bromo 6 Chlorobenzoic Acid

Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bonding Parameters

Experimental determination through single-crystal X-ray diffraction is necessary to obtain the precise atomic coordinates, bond lengths, and bond angles for 2-amino-3-bromo-6-chlorobenzoic acid.

Determination of Molecular Conformation and Geometry

A definitive analysis of the molecular conformation and geometry, including the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and amino groups relative to the ring, awaits experimental crystallographic data. The steric hindrance introduced by the substituents at positions 2, 3, and 6 is expected to influence the torsion angles within the molecule.

Analysis of Crystal Packing Motifs and Unit Cell Parameters

The crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) for this compound must be determined through experimental X-ray diffraction analysis. This data is fundamental to understanding the three-dimensional arrangement of the molecules in the solid state.

Investigation of Intermolecular Interactions in the Solid State

A detailed investigation into the non-covalent interactions that govern the crystal structure is contingent on obtaining an experimental crystal structure.

Analysis of Hydrogen Bonding Networks (N–H···O, O–H···O)

The presence of both amino (-NH₂) and carboxylic acid (-COOH) groups provides the capacity for forming extensive hydrogen bonding networks. It is anticipated that the molecules would form dimers or chains through O–H···O interactions between the carboxylic acid groups. researchgate.net Furthermore, the amino group can act as a hydrogen bond donor to the carboxylic oxygen or potentially to halogen atoms, forming N–H···O or N–H···X bonds that would contribute to the stability of the crystal lattice.

Characterization of Halogen Bonding Interactions (C–X···O, C–X···N)

The bromine and chlorine atoms on the aromatic ring are potential halogen bond donors. The existence and nature of C–Br···O, C–Cl···O, C–Br···N, or C–Cl···N interactions can only be confirmed and characterized through crystallographic studies, which would provide the necessary geometric details of these interactions.

Polymorphism and Pseudopolymorphism Studies of Solid Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice (solvates or hydrates), are critical aspects of the solid-state chemistry of organic molecules. These different solid forms can exhibit distinct physicochemical properties, including solubility, melting point, and stability.

Given the structural similarities, it is plausible that this compound could also exhibit polymorphism. The presence of both hydrogen bond donors (amino and carboxyl groups) and acceptors (carboxyl group and halogen atoms) allows for a variety of possible intermolecular arrangements. The interplay between hydrogen bonds (N-H···O, O-H···N) and potential halogen bonds (C-Br···O, C-Cl···O, or C-Br···N, C-Cl···N) could lead to different packing motifs, resulting in polymorphs with varying thermodynamic stabilities.

The formation of pseudopolymorphs is also a distinct possibility, particularly when crystallizing from different solvents. Solvents capable of hydrogen bonding could be incorporated into the crystal lattice, forming solvates. The specific solvent used during crystallization can play a crucial role in directing the formation of a particular polymorphic or pseudopolymorphic form by interacting with the solute molecules and influencing the nucleation and crystal growth processes. rsc.org

Principles of Crystal Engineering Applied to this compound Derivatives

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.com For derivatives of this compound, crystal engineering principles can be applied to create novel solid-state architectures with tailored functionalities. The primary tools for this are the predictable and robust supramolecular synthons that can be formed by the functional groups present in the molecule.

The carboxylic acid and amino groups are powerful functionalities for the formation of predictable hydrogen-bonded synthons. The carboxylic acid can form a dimeric synthon through O-H···O hydrogen bonds, or it can interact with the amino group of a neighboring molecule via an N-H···O hydrogen bond. In the context of co-crystals, the carboxylic acid can form a robust heterosynthon with other functional groups, such as a pyridine (B92270) nitrogen. researchgate.netnih.gov

The halogen atoms (bromine and chlorine) on the aromatic ring of this compound introduce the potential for halogen bonding to be used as a design element in its crystal engineering. Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base (e.g., an oxygen or nitrogen atom) and can be surprisingly strong and directional, making them a valuable tool for controlling crystal packing. nih.gov By co-crystallizing this compound with suitable halogen bond acceptors, it would be possible to generate extended networks and control the dimensionality of the resulting supramolecular structure.

The combination of hydrogen and halogen bonds offers a powerful strategy for the hierarchical assembly of supramolecular structures. For derivatives of this compound, the primary hydrogen-bonding interactions can direct the formation of initial molecular aggregates, which are then organized into higher-order structures by weaker halogen bonds and π-π stacking interactions. This approach allows for a fine-tuning of the crystal architecture and, consequently, the material's properties.

While experimental data on the crystal engineering of this compound itself is scarce, the principles derived from studies on analogous systems provide a clear roadmap for the design of new crystalline materials based on this versatile building block.

Theoretical and Computational Investigations of 2 Amino 3 Bromo 6 Chlorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric, electronic, and energetic properties of molecules. These computational methods offer deep insights into molecular stability and structure.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For aromatic compounds similar to 2-amino-3-bromo-6-chlorobenzoic acid, calculations are commonly performed using the B3LYP functional combined with a basis set such as 6-311++G(d,p). researchgate.net This level of theory is effective for optimizing the molecular geometry to find the most stable conformation (the lowest energy state).

Ab initio methods, such as Hartree-Fock (HF) theory, are quantum mechanical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are often used alongside DFT to provide a comparative analysis of molecular properties.

In studies of related compounds like 5-amino-2-chlorobenzoic acid and 2-chlorobenzoic acid, both HF and DFT methods were employed to calculate optimized geometries and vibrational frequencies. researchgate.netnih.gov Typically, the results from DFT calculations, particularly with the B3LYP functional, show a better correlation with experimental values than those from HF, which can sometimes overestimate certain frequencies. nih.gov Nevertheless, ab initio methods serve as a crucial benchmark for evaluating the performance of different computational approaches for high-accuracy predictions.

Molecular Orbital Analysis

Molecular orbital analysis provides critical information about the electronic properties and reactivity of a molecule.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

In DFT studies of similar halogenated benzoic acids, the HOMO and LUMO energies are calculated to show that charge transfer occurs within the molecule. nih.gov For derivatives of 2-amino-5-bromo-4-chlorobenzoic acid, DFT calculations revealed that the introduction of different groups extends π-conjugation, which lowers the HOMO-LUMO energy gap compared to simpler structures. acs.orgacs.org Based on analogous compounds, the HOMO of this compound is expected to be localized primarily on the benzene (B151609) ring and the amino group, while the LUMO would be distributed over the carboxylic acid group and the aromatic ring.

Table 1: Representative HOMO-LUMO Energy Data from Analogous Compounds This table presents data from similar molecules to approximate the expected values for this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
2-Chloro-6-fluorobenzoic acid-7.21-1.136.08 nih.gov
3,4-Dichlorobenzoic acid-7.14-2.125.02 nih.gov
Acridone (B373769) Derivative 1L-5.64-2.343.30 acs.orgacs.org
Acridone Derivative 2L-5.51-2.343.17 acs.orgacs.org

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For substituted benzoic acids, the most negative potential is typically concentrated around the electronegative oxygen atoms of the carboxyl group, making them sites for electrophilic interaction. nih.govmdpi.com Positive potential is generally found around the hydrogen atoms of the carboxylic acid and the amino group. nih.gov Studies on chloro-substituted compounds have also identified regions of positive potential on the halogen atoms, known as sigma-holes, which can participate in halogen bonding. mdpi.com For this compound, the ESP surface would likely show significant negative potential on the carbonyl oxygen and positive potential on the hydrogens of the -COOH and -NH2 groups.

Simulated Vibrational Spectra and Comprehensive Band Assignments

Theoretical vibrational analysis using DFT is a highly effective method for assigning the fundamental vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that, when compared with experimental data, allows for a detailed and accurate assignment of each vibrational band. researchgate.netslideshare.net

For related molecules like 2-amino-5-bromobenzoic acid and 5-amino-2-chlorobenzoic acid, calculated frequencies at the B3LYP level show excellent agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor. nih.govslideshare.net The assignments are made based on the potential energy distribution (PED), which describes the contribution of each internal coordinate to a specific vibrational mode. nih.gov Based on these analogous systems, a comprehensive assignment for this compound can be predicted.

Table 2: Predicted Vibrational Frequencies and Band Assignments for this compound Assignments are based on data from analogous compounds like 2-amino-5-bromobenzoic acid and 5-amino-2-chlorobenzoic acid. nih.govslideshare.net

Frequency Range (cm⁻¹)AssignmentVibrational Mode
3400-3500N-H asymmetric stretchingAmino Group
3300-3400N-H symmetric stretchingAmino Group
2800-3100O-H stretchingCarboxylic Acid
1650-1700C=O stretchingCarboxylic Acid
1550-1620N-H scissoringAmino Group
1500-1600C-C stretchingAromatic Ring
1400-1500C-C stretchingAromatic Ring
1200-1300C-O stretching / O-H in-plane bendingCarboxylic Acid
1100-1200C-N stretchingAmino Group
800-900C-H out-of-plane bendingAromatic Ring
600-800C-Cl stretchingChloro Group
500-650C-Br stretchingBromo Group

Based on the available search results, it is not possible to provide a detailed article on the theoretical and computational investigations of This compound that meets the specific requirements of the provided outline. The search did not yield any specific studies on the conformational analysis, tautomerism, computational prediction of reactivity, transition states, or molecular dynamics simulations for this particular chemical compound.

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Applications of 2 Amino 3 Bromo 6 Chlorobenzoic Acid As a Precursor in Organic Synthesis

Synthesis of Advanced Heterocyclic Scaffolds

The presence of amino, carboxyl, and halogen functionalities on the same aromatic ring makes 2-amino-3-bromo-6-chlorobenzoic acid an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are core structures in many pharmaceutically active molecules.

While direct synthesis examples starting from this compound are not extensively documented in dedicated studies, its structural features make it an excellent candidate for preparing functionalized indoles and quinolines through established synthetic routes.

For indole (B1671886) synthesis , related substituted aminobenzoic acids are utilized in multi-step sequences. For instance, the synthesis of 5-bromo-6-chloro-3-indoxyl derivatives begins with 4-chloro-2-aminobenzoic acid, which undergoes bromination and subsequent reactions to build the indole core. google.com Analogously, this compound could be transformed through cyclization reactions, such as the Madelung or Bischler-Möhlau synthesis, to yield highly substituted indoles where the halogen atoms provide handles for further diversification.

For quinoline (B57606) synthesis , many classical methods like the Combes, Conrad-Limpach, or Friedländer synthesis utilize aniline (B41778) or aminobenzophenone precursors. This compound can be chemically modified to fit these routes. For example, reduction of the carboxylic acid to a benzyl (B1604629) alcohol would yield a 2-aminobenzyl alcohol, a key intermediate for annulation reactions with α,β-unsaturated ketones to form functionalized quinolines. organic-chemistry.org The resulting bromo- and chloro-substituted quinoline scaffold would be a valuable platform for developing novel therapeutic agents. nih.gov

Table 1: Potential Synthetic Pathways to Indoles and Quinolines

Target Heterocycle Required Intermediate Derived from Precursor Key Synthesis Method
Substituted Indole 2-Amino-3-bromo-6-chlorotoluene (via reduction) Madelung Synthesis
Substituted Indole N-(4-bromo-5-chloro-2-carboxy)phenylglycine Cyclization/Decarboxylation google.com
Substituted Quinoline 2-Amino-3-bromo-6-chlorobenzyl alcohol (via reduction) Friedländer Annulation organic-chemistry.org

Anthranilic acid and its derivatives are classical starting materials for the synthesis of benzodiazepines, a class of psychoactive drugs. The general synthesis involves the reaction of an anthranilic acid with an α-amino acid or an α-haloacyl halide, followed by cyclization to form the seven-membered diazepine (B8756704) ring.

This compound is a suitable precursor for this process. Its amino group can react with a protected amino acid chloride to form an amide, which, after deprotection and activation of the benzoic acid's carboxyl group, can undergo intramolecular cyclization. The resulting benzodiazepine (B76468) would bear both bromine and chlorine atoms on its fused benzene (B151609) ring, offering significant opportunities for post-synthesis modification via cross-coupling reactions to explore structure-activity relationships. Similarly, it can serve as a building block for quinazolinones, which are also important in pharmaceutical research.

The reactivity of this compound extends to the synthesis of other important heterocyclic systems.

Thiazolidinones: The 4-thiazolidinone (B1220212) ring is a core structure in various biologically active compounds. nih.gov Its synthesis often involves a one-pot, three-component reaction between an amine, a carbonyl compound (aldehyde), and a mercapto-acid (like thioglycolic acid). researchgate.netnih.gov The amino group of this compound can serve as the amine component in this reaction. This would lead to the formation of N-aryl-4-thiazolidinones where the aryl group is the 3-bromo-6-chloro-2-carboxyphenyl moiety, a structure with significant potential for further chemical elaboration. sciensage.info

Pyrazines: While the direct conversion of this compound to a pyrazine (B50134) is not a common route, related compounds like 2-amino-3-bromo-6-chloropyrazine (B112278) are key intermediates in synthesizing anti-tumor drugs. guidechem.combiosynce.comgoogle.com The synthesis of such pyrazines often starts from simpler pyrazine precursors or involves complex multi-step processes from acyclic materials. guidechem.comgoogle.com

Table 2: Application in Thiazolidinone Synthesis

Reactant 1 Reactant 2 Reactant 3 Resulting Heterocycle

Building Block for Complex Polyaromatic and Fused Ring Systems

The halogen substituents on this compound are crucial for its use as a building block in constructing complex polyaromatic and fused ring systems. These halogens act as synthetic handles for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.

A key application in this area is the synthesis of π-extended acridone (B373769) derivatives, which are of interest for their photophysical properties and potential use in organic functional materials. acs.org Research has shown that a structural isomer, 2-amino-5-bromo-4-chlorobenzoic acid, can be used to create large, linear-fused acridone systems. acs.org The synthetic strategy involves:

Esterification of the carboxylic acid. acs.org

Ullmann amination to build a diarylamine intermediate. acs.org

Saponification followed by acid-catalyzed cyclization to form the core acridone ring. acs.org

Suzuki-Miyaura cross-coupling using the bromine atom to attach other aromatic units, extending the π-conjugated system. acs.orgacs.org

By analogy, this compound can be employed in similar strategies to produce novel, highly substituted, and electronically tuned polyaromatic fused systems. The differential reactivity of the bromine versus the chlorine atom can also be exploited for sequential, site-selective coupling reactions.

Intermediates for Specialty Organic Materials Precursors

The unique electronic properties conferred by the combination of an electron-donating amino group and electron-withdrawing halogen and carboxyl groups make this compound a valuable intermediate for precursors to specialty organic materials.

The structural framework of this compound is found in precursors to certain classes of dyes. For example, the related compound 3-Bromo-6-(carboxymethylamino)-2-chlorobenzoic acid is identified as an intermediate for vat dyes, specifically C.I. Vat Blue 2. dyestuffintermediates.com This demonstrates the utility of the chloro-bromo-aminobenzoic acid scaffold in the synthesis of complex colorants.

The synthesis of advanced dyes and pigments often relies on the construction of large, conjugated π-systems that absorb light in the visible spectrum. The functional groups on this compound play distinct roles in this context:

The amino group acts as a powerful auxochrome, a group that modifies the color and intensity of a chromophore.

The aromatic ring forms the basic part of the chromophore.

The bromo and chloro substituents can be used as reactive sites to link the molecule to other aromatic systems, thereby extending the conjugation and tuning the color. acs.org They also enhance the stability and lightfastness of the final pigment.

The carboxylic acid group provides a point of attachment to substrates or can be chemically modified into other functional groups as needed for the final dye structure.

Table 3: Mentioned Chemical Compounds

Compound Name
1-acetyl-5-bromo-6-chloro-3-indoleethyl ester
2,4-dihydroxy-1-methylquinoline
2-amino-3, 5-dibromo-6-chloropyrazine
This compound
2-amino-3-bromo-6-chloropyrazine
2-amino-3-chloro-5-aminopyrazine
2-amino-3-chloro-6-methylpyrazine
2-amino-3-methyl-6-chloropyrazine
2-amino-5-bromo-4-chlorobenzoic acid
2-amino-6-chlorobenzyl alcohol
2-amino-6-chlorobenzoic acid
2-amino-6-chloropyrazine
2-amino-6-methyl-5-oxo-4-sub(aryl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
2-bromo-3-chloro-5-aminopyrazine
3-aminopyrazine-2-carboxylic acid
3-Bromo-6-(carboxymethylamino)-2-chlorobenzoic acid
3-bromo-6-chloropyrazine-2-formic acid
4-chloro-2-aminobenzoic acid
5-bromo-6-chloro-3-indoleoctyl ester
5-bromo-6-chloro-3-indoxyl
C.I.Vat Blue 2
diethyl malonate
malononitrile
N-(4-bromo-5-chloro-2-carboxyl) phenylglycine
N-methyl aniline
sodium chloroacetate

Role in the Synthesis of Components for Organic Electronics or Photonic Materials

While direct literature detailing the use of this compound in organic electronics is limited, its structural features make it a highly promising precursor for such materials. The presence of bromine and chlorine atoms allows for selective, stepwise cross-coupling reactions, while the amino and carboxylic acid groups provide a handle for constructing heterocyclic cores common in photonic materials. The principles of its application can be effectively illustrated by examining the synthesis of π-extended acridone derivatives, which are valued for their photophysical properties, using a structurally similar isomer, 2-amino-5-bromo-4-chlorobenzoic acid. acs.org

Acridones are a class of N-heterocyclic compounds whose extended π-conjugated systems are of significant interest for applications in organic light-emitting diodes (OLEDs), sensors, and as fluorescent probes. The synthesis of complex, π-extended acridones often involves a sequence of metal-catalyzed cross-coupling reactions followed by intramolecular cyclization.

A documented synthetic strategy begins with the esterification of the aminobenzoic acid precursor, followed by a series of coupling and cyclization reactions to build the final, complex structure. acs.org For instance, the synthesis of linear π-extended acridone derivatives highlights the utility of the halogen substituents. acs.org The process involves:

Esterification: The carboxylic acid group is first protected, typically as a methyl ester, by reacting the starting material with methanol (B129727) and thionyl chloride. acs.org

Ullmann Amination: A copper-catalyzed Ullmann amination can be performed to introduce an additional aryl group. acs.org

Saponification and Cyclization: The ester is then hydrolyzed back to a carboxylic acid, which is subsequently cyclized using a strong acid like poly(phosphoric acid) to form the core acridone structure. acs.org

Suzuki-Miyaura Cross-Coupling: With the acridone core in place, the bromine atom serves as a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids (like 1-naphthylboronic acid), allowing for the extension of the π-system. acs.org

Intramolecular Arylation: A final palladium-catalyzed intramolecular arylation step can then be used to form additional fused rings, completing the synthesis of the target material. acs.org

This multi-step approach demonstrates how the specific placement of halogen atoms on the aminobenzoic acid ring is crucial for the regioselective synthesis of complex aromatic structures. The resulting linear and angular acridone isomers exhibit distinct photophysical properties, underscoring the importance of precise molecular geometry in designing materials for photonic applications. acs.org The fluorescence and phosphorescence spectra of these materials are key indicators of their potential utility. acs.org Although this example uses an isomer, the fundamental reactivity of the bromo, chloro, and amino-acid functionalities on the aromatic ring is directly analogous, positioning this compound as a valuable, yet underexplored, building block for similar advanced materials.

Table 1: Illustrative Synthesis Steps for π-Extended Acridones from a Halogenated Aminobenzoic Acid Precursor This table is based on the synthesis using the isomer 2-amino-5-bromo-4-chlorobenzoic acid as a model. acs.org

Step Reaction Type Reagents & Conditions Purpose Yield
1 Esterification Methanol (MeOH), Thionyl Chloride (SOCl₂) Protection of the carboxylic acid group. 71%
2 Ullmann Amination Copper catalyst Introduction of an N-aryl group. 54%

Utility in Multi-Component Reaction Design for Molecular Complexity Generation

This compound is a prime candidate for use in multi-component reactions (MCRs), which are powerful tools in organic synthesis for generating molecular complexity in a single, efficient step. MCRs involve the reaction of three or more starting materials in one pot to form a product that incorporates substantial portions of all the reactants. The functional groups present on this compound—specifically the nucleophilic amino group and the carboxylic acid—make it well-suited for such transformations.

The utility of this scaffold can be seen in the synthesis of diverse heterocyclic systems like chromones. For example, an efficient route to Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones has been developed using precursors that could be derived from the title compound. nih.gov This synthesis involves a Mannich reaction, a classic three-component reaction where an amine, an active hydrogen compound, and a carbonyl compound react to form a β-amino-carbonyl compound. nih.gov

In a related context, the synthesis of 2-amino-3-cyano-4H-chromenes can be achieved through a three-component reaction involving an aldehyde, malononitrile, and a substituted phenol, catalyzed by a base like piperidine. This type of reaction rapidly builds the complex and biologically relevant chromene scaffold. The general applicability of this reaction suggests that an appropriately functionalized derivative of this compound could serve as a key component, either by participating through its existing functional groups or after suitable modification.

The strategic value of using a molecule like this compound in MCRs lies in its ability to introduce multiple points of diversity into the final product. The amino and carboxylic acid groups can participate in the MCR to form the core heterocyclic structure, while the bromo and chloro substituents remain available for subsequent post-MCR modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig). This "MCR/post-modification" strategy allows for the rapid generation of large libraries of complex molecules from a single, versatile building block, which is highly desirable in fields like drug discovery and materials science.

Table 2: Potential Multi-Component Reactions Involving Aminobenzoic Acid Scaffolds

Multi-Component Reaction Participating Functional Groups Potential Product Scaffold Key Advantage
Ugi Reaction Amine, Carboxylic Acid, Isocyanide, Aldehyde/Ketone α-Acylamino Amides High structural diversity and complexity.
Passerini Reaction Carboxylic Acid, Isocyanide, Aldehyde/Ketone α-Acyloxy Carboxamides Atom-efficient, forms ester and amide bonds in one step.
Mannich Reaction Amine (as a primary or secondary amine), Aldehyde, Active Methylene (B1212753) Compound β-Amino Carbonyl Compounds Creates C-C and C-N bonds, introduces aminomethyl groups.
Biginelli Reaction Urea/Thiourea, β-Ketoester, Aldehyde Dihydropyrimidinones Access to important heterocyclic pharmacophores.

Future Research Directions and Perspectives for 2 Amino 3 Bromo 6 Chlorobenzoic Acid

Development of More Sustainable and Green Synthetic Methodologies

The current synthesis of halogenated aromatic compounds often relies on traditional methods that can generate significant chemical waste and utilize hazardous reagents. Future research should prioritize the development of more sustainable and environmentally benign synthetic routes to 2-amino-3-bromo-6-chlorobenzoic acid. This can be achieved through the application of green chemistry principles, focusing on areas such as solvent selection, atom economy, and the use of safer reagents.

Key areas for investigation include:

Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like bio-based solvents, supercritical fluids, or even water could significantly reduce the environmental impact of the synthesis. Research into the solubility and reactivity of this compound and its precursors in these green solvents is crucial.

Catalytic Halogenation: Exploring catalytic methods for the selective bromination and chlorination of the anthranilic acid backbone can minimize the use of stoichiometric halogenating agents, thereby reducing waste. The use of catalysts can also lead to milder reaction conditions and improved selectivity.

Alternative Halogen Sources: Investigating the use of safer and more sustainable halogenating agents, such as N-halosuccinimides or hydrohalic acids in the presence of an oxidant, can provide alternatives to hazardous elemental halogens.

Chemo-enzymatic Synthesis: The integration of enzymatic steps into the synthetic sequence could offer highly selective and environmentally friendly transformations. For instance, enzymes could be employed for the regioselective functionalization of the aromatic ring or for the resolution of racemic mixtures, if applicable.

Green Chemistry ApproachPotential Benefit for this compound Synthesis
Use of Green SolventsReduced environmental pollution and improved worker safety.
Catalytic HalogenationHigher atom economy and reduced generation of hazardous waste.
Alternative Halogen SourcesAvoidance of toxic and corrosive elemental halogens.
Chemo-enzymatic MethodsHigh selectivity and mild reaction conditions.

Exploration of Novel Reactivity under Non-Conventional Reaction Conditions

Moving beyond traditional solution-phase chemistry, the exploration of non-conventional reaction conditions such as mechanochemistry and photocatalysis holds immense potential for discovering novel reactivity and developing more efficient synthetic protocols for this compound and its derivatives.

Mechanochemistry: The use of mechanical force to induce chemical reactions, often in the absence of a solvent, is a rapidly growing field in green chemistry. Mechanochemical activation could enable new transformations of this compound that are not accessible in solution. For example, solid-state reactions could facilitate unique C-H functionalization or coupling reactions, potentially leading to novel derivatives with interesting properties. Research in this area could focus on screening different milling conditions and additives to control reactivity and selectivity.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Investigating the photocatalytic reactivity of this compound could unlock new pathways for its derivatization. For instance, photocatalytic methods could be developed for the direct introduction of new functional groups onto the aromatic ring or for the construction of heterocyclic scaffolds from this precursor. This approach aligns with the principles of green chemistry by utilizing light as a renewable energy source.

Advanced Computational Design of Derivatives with Tailored Synthetic Utility

Computational chemistry and machine learning are revolutionizing the way chemists design molecules and predict their properties. Advanced computational tools can be strategically employed to design derivatives of this compound with tailored synthetic utility, thereby accelerating the discovery of new and valuable compounds.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations and other computational models can be used to predict the reactivity of different positions on the aromatic ring of this compound. This information can guide the development of selective synthetic methodologies for its functionalization. Machine learning models, trained on large datasets of chemical reactions, can also be used to predict the regioselectivity of various transformations, aiding in the design of efficient synthetic routes. dntb.gov.uachemrxiv.orgmit.edursc.orgacs.org

In Silico Design of Functional Derivatives: By understanding the structure-property relationships of anthranilic acid derivatives, computational methods can be used to design new molecules with specific desired properties. For example, derivatives with tailored electronic or steric properties could be designed to act as precursors for specific heterocyclic systems or as ligands for metal-catalyzed reactions. This in silico screening approach can significantly reduce the experimental effort required to identify promising new compounds.

Computational ApproachApplication in this compound Research
Density Functional Theory (DFT)Prediction of reactive sites and reaction mechanisms.
Machine Learning ModelsPrediction of regioselectivity in synthetic transformations. dntb.gov.uachemrxiv.orgmit.edursc.orgacs.org
In Silico ScreeningDesign of derivatives with specific electronic and steric properties for targeted applications.

Integration of Synthetic Routes into Flow Chemistry or Automated Synthesis Platforms

To enhance the efficiency, safety, and scalability of the synthesis of this compound and its derivatives, the integration of synthetic routes into flow chemistry or automated synthesis platforms presents a significant opportunity.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scale-up. rsc.orgrsc.orgresearchgate.netacs.orgnih.gov Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process. rsc.orgrsc.orgresearchgate.netacs.orgnih.gov Furthermore, multi-step syntheses involving this compound could be telescoped into a single continuous process, minimizing manual handling and purification steps. rsc.orgrsc.org

Automated Synthesis Platforms: Automated synthesis platforms, which combine robotics with software control, can significantly accelerate the synthesis and screening of new derivatives. By integrating the synthesis of this compound derivatives into such platforms, researchers can rapidly explore a wide range of structural modifications and identify compounds with desired properties in a high-throughput manner. This approach is particularly valuable for the discovery of new materials and biologically active molecules.

The strategic implementation of these future research directions will undoubtedly unlock the full potential of this compound as a versatile and valuable building block in modern organic synthesis, paving the way for the development of innovative and sustainable chemical processes.

Q & A

Basic: What are the common synthetic routes for 2-amino-3-bromo-6-chlorobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves halogenation and functional group manipulation. A feasible route is bromination of a pre-chlorinated benzoic acid derivative. For example:

  • Step 1: Start with 2-amino-6-chlorobenzoic acid.
  • Step 2: Brominate at position 3 using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) in a solvent like dichloromethane .
  • Key Variables:
    • Catalyst: FeBr₃ enhances electrophilic substitution by polarizing Br₂.
    • Temperature: Moderate temperatures (20–40°C) prevent side reactions.
    • Solvent: Non-polar solvents favor bromination over oxidation.
      Yield optimization requires monitoring reaction progression via TLC or HPLC.

Table 1: Hypothetical Reaction Conditions and Outcomes (Based on )

Starting MaterialReagents/CatalystSolventTemp (°C)Yield (%)
2-amino-6-chlorobenzoic acidBr₂, FeBr₃DCM25~60
2-amino-6-chlorobenzoic acidNBS, AIBNCCl₄80~45

Basic: How can researchers characterize the structure and purity of this compound?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons and substituent positions (e.g., J-coupling for ortho/meta/para relationships) .
    • ¹³C NMR: Confirm carbonyl (C=O) and halogenated carbons.
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl).
  • HPLC: Assess purity (>95% for biological assays) using C18 columns and UV detection (λ = 254 nm) .

Example Data (Hypothetical):

  • Molecular Formula: C₇H₅BrClNO₂ (MW: 266.48 g/mol).
  • ¹H NMR (DMSO-d6): δ 7.45 (d, J=8 Hz, 1H), 6.90 (s, 1H), 6.30 (br s, 2H, NH₂).

Advanced: How can regioselectivity challenges in bromination be addressed to target position 3?

Methodological Answer:
Regioselectivity is influenced by directing groups:

  • Amino Group (-NH₂): Strongly ortho/para-directing. Use protecting groups (e.g., acetylation) to temporarily block position 2, forcing bromination at position 3 .
  • Chloro Group (-Cl): Meta-directing. In the unprotected compound, competition between -NH₂ and -Cl may lead to mixed products.
  • Computational Modeling: Predict reactive sites using DFT calculations (e.g., Fukui indices) to optimize substituent placement .

Case Study:

  • Protected Intermediate: Acetylate -NH₂ to form 2-acetamido-6-chlorobenzoic acid.
  • Bromination: Br₂/FeBr₃ selectively adds bromine at position 3.
  • Deprotection: Hydrolyze with NaOH to regenerate -NH₂ .

Advanced: How should researchers resolve contradictory reports on antimicrobial activity?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variations: Impurities (e.g., unreacted starting material) skew bioactivity. Validate purity via HPLC before testing .
  • Assay Conditions:
    • Strain Variability: Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria.
    • Concentration Range: Use MIC assays (0.1–100 µg/mL) to identify threshold effects .
  • Mechanistic Studies: Probe mode of action via membrane permeability assays or enzyme inhibition (e.g., dihydrofolate reductase) .

Table 2: Hypothetical Antimicrobial Data (Based on )

MicroorganismMIC (µg/mL)Notes
S. aureus12.5Moderate activity
E. coli>100Inactive under tested conditions

Advanced: What strategies optimize multi-step synthesis for derivatives with enhanced bioactivity?

Methodological Answer:

  • Coupling Reactions: Use Suzuki-Miyaura cross-coupling to introduce aryl groups at the bromine site, leveraging Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Protection/Deprotection: Temporarily mask -COOH or -NH₂ groups to avoid unwanted side reactions.
  • High-Throughput Screening: Test derivative libraries against target enzymes (e.g., kinases) using fluorescence-based assays.

Example Protocol:

Suzuki Coupling: React with 4-methoxyphenylboronic acid under inert atmosphere.

Purification: Isolate via column chromatography (silica gel, hexane/EtOAc).

Bioassay: Screen for cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.